molecular formula C3H6F2O B2636649 3,3-Difluoropropan-1-OL CAS No. 461-52-9

3,3-Difluoropropan-1-OL

Cat. No.: B2636649
CAS No.: 461-52-9
M. Wt: 96.077
InChI Key: NKLMUTXYDLKTQU-UHFFFAOYSA-N
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Description

3,3-Difluoropropan-1-OL is an organic compound with the molecular formula C3H6F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the third carbon of the propanol chain

Scientific Research Applications

3,3-Difluoropropan-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms, especially those involving alcohol dehydrogenases.

    Medicine: Fluorinated alcohols like this compound are investigated for their potential as pharmaceutical intermediates and active ingredients.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Safety and Hazards

3,3-Difluoropropan-1-ol is classified as dangerous, with hazard statements including H225, H315, and H319 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Difluoropropan-1-OL can be synthesized through several methods. One common approach involves the fluorination of propanol derivatives. For instance, the reaction of 3-chloropropan-1-OL with a fluorinating agent such as potassium fluoride in the presence of a phase transfer catalyst can yield this compound. The reaction typically requires anhydrous conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropropan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form 3,3-difluoropropane using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium azide can replace the fluorine atoms with azide groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in sulfuric acid, potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

    Oxidation: 3,3-Difluoropropanal, 3,3-Difluoropropanoic acid.

    Reduction: 3,3-Difluoropropane.

    Substitution: 3,3-Diazidopropan-1-OL.

Mechanism of Action

The mechanism of action of 3,3-Difluoropropan-1-OL involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the fluorine atoms can influence the compound’s reactivity and interaction with enzymes. In biological systems, the compound may act as a substrate for alcohol dehydrogenases, leading to the formation of reactive intermediates that can affect metabolic pathways.

Comparison with Similar Compounds

    1,3-Difluoro-2-propanol: Another fluorinated alcohol with similar properties but different substitution pattern.

    3,3,3-Trifluoropropan-1-OL: Contains an additional fluorine atom, leading to different reactivity and applications.

    2,2-Difluoropropan-1-OL: Fluorine atoms are attached to the second carbon, resulting in different chemical behavior.

Uniqueness: 3,3-Difluoropropan-1-OL is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric effects. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

3,3-difluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2O/c4-3(5)1-2-6/h3,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLMUTXYDLKTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-52-9
Record name 3,3-difluoropropan-1-ol
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